4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (Compound G870-0148) is a benzamide derivative featuring a pyridazine core linked to a 4-methylphenyl group and an ethoxy-substituted benzamide moiety. Its molecular formula is C₂₂H₂₃N₃O₃, with a molecular weight of 377.44 g/mol . The compound is achiral, with one hydrogen bond donor and six acceptors, which may influence its solubility and binding affinity in biological systems .
Properties
IUPAC Name |
4-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-27-19-10-8-18(9-11-19)22(26)23-14-15-28-21-13-12-20(24-25-21)17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZZAVMGIJQGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 377.44 g/mol. The structure includes a pyridazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.44 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.
Pharmacological Properties
- Antitumor Activity : Initial investigations indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation in models of breast cancer and leukemia.
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production.
- Enzyme Inhibition : It has been proposed that this compound can inhibit specific enzymes that play roles in metabolic pathways, making it a candidate for further studies in metabolic disorders such as diabetes.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that This compound effectively inhibited the growth of MCF-7 breast cancer cells in vitro. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxicity.
Case Study 2: Enzyme Inhibition
In another study focusing on metabolic pathways, the compound was shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an important target for type 2 diabetes treatment. The study reported an IC50 value of 0.07 µM , demonstrating high potency and selectivity over other phosphatases.
Comparison with Similar Compounds
2-Fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (G870-0216)
- Molecular Formula : C₂₀H₁₈FN₃O₃
- Key Differences :
- The ethoxy group in G870-0148 is replaced with a fluoro substituent at the benzamide’s ortho position.
- The 4-methylphenyl group on the pyridazine ring is replaced with a 4-methoxyphenyl group.
- The methoxy group may alter electronic effects, influencing binding to targets like kinases or receptors.
2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzenesulfonamide (G870-0578)
- Molecular Formula : C₂₁H₂₃N₃O₃S
- Key Differences :
- The benzamide moiety is replaced with a sulfonamide group.
- Two methyl groups are introduced at the 2- and 4-positions of the benzene ring.
Pyridazine-Containing Benzamide Derivatives from Diverse Studies
Acrylamido-Benzamide Derivatives (e.g., Compounds 4h, 4i, 4k, 4l)
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structural Features: Ethyl ester instead of benzamide. Phenethylamino linker .
- Impact :
Functional and Therapeutic Comparisons
Antioxidant Benzamide (THHEB)
Bcr-Abl Inhibitors (CT-721 and Ponatinib)
- Structural Features :
- Impact :
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
